Benzenone-indo-3'-chlorophenol Sodium Salt

Catalog No.
S949827
CAS No.
41350-02-1
M.F
C12H7ClNNaO2
M. Wt
255.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenone-indo-3'-chlorophenol Sodium Salt

CAS Number

41350-02-1

Product Name

Benzenone-indo-3'-chlorophenol Sodium Salt

IUPAC Name

sodium;2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate

Molecular Formula

C12H7ClNNaO2

Molecular Weight

255.63 g/mol

InChI

InChI=1S/C12H8ClNO2.Na/c13-11-7-9(3-6-12(11)16)14-8-1-4-10(15)5-2-8;/h1-7,16H;/q;+1/p-1

InChI Key

NTMZACARFTYJPY-UHFFFAOYSA-M

SMILES

C1=CC(=O)C=CC1=NC2=CC(=C(C=C2)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC(=C(C=C2)[O-])Cl.[Na+]

Benzenone-indo-3'-chlorophenol Sodium Salt, also known as sodium 2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate, is a chemical compound with the molecular formula C12H7ClNNaO2C_{12}H_{7}ClNNaO_{2} and a molecular weight of 255.63 g/mol. This compound is a sodium salt derivative of benzenone-indo-3'-chlorophenol, which is part of the indophenol family. It is characterized by its unique redox properties, making it valuable in various scientific and industrial applications.

As a redox indicator, BCIPS undergoes a reversible electron transfer reaction. In the reduced state (leuco form), it can accept an electron from a reducing agent, turning blue (oxidized form). Conversely, the oxidized form can donate an electron to an oxidizing agent, returning to the colorless leuco form [].

Photodynamic Therapy (PDT):

BICS is being investigated as a potential photosensitizer for PDT, a treatment modality that utilizes light to activate a drug and cause cell death. BICS has shown promising results in pre-clinical studies for the treatment of tumors and other diseases. Studies have demonstrated that BICS can effectively generate reactive oxygen species (ROS) upon light irradiation, leading to cancer cell death [].

Photocatalysis:

BICS exhibits photocatalytic activity, making it a valuable tool for researchers in various fields. In photocatalysis, light activates a catalyst to drive a chemical reaction. BICS can be employed in the degradation of organic pollutants or the generation of hydrogen fuel through water splitting [, ].

  • Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used. For instance, it can yield quinone derivatives.
  • Reduction: Under specific conditions, it can be reduced to produce amino derivatives.
  • Substitution: The compound is capable of undergoing substitution reactions, particularly at the chloro and amino groups.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Benzenone-indo-3'-chlorophenol Sodium Salt exhibits significant biological activity primarily due to its role as a redox indicator. It is utilized in various biochemical assays to study enzyme activities and redox reactions. Its ability to change color based on its oxidation state allows researchers to monitor these processes effectively. Additionally, it has been investigated for potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy .

The synthesis of Benzenone-indo-3'-chlorophenol Sodium Salt typically involves the following steps:

  • Reaction of 2-chloro-4-nitrophenol with sodium hydroxide: This reaction forms benzenone-indo-3'-chlorophenol.
  • Reduction of the nitro group to an amino group: This step converts the nitro compound into an amine.
  • Reaction with benzoquinone: The final product is formed through this reaction.

Industrial production methods often scale these reactions for higher yield and purity, with careful control over parameters such as temperature and pH .

Benzenone-indo-3'-chlorophenol Sodium Salt has diverse applications:

  • Chemistry: It serves as a redox indicator in titrations and analytical methods.
  • Biology: Used in biochemical assays to study redox reactions and enzyme activities.
  • Medicine: Investigated for therapeutic applications due to its redox properties.
  • Industry: Employed in manufacturing dyes, pigments, and other chemical products .

Research indicates that Benzenone-indo-3'-chlorophenol Sodium Salt interacts with various biological molecules through its redox activity. It can act as both an electron donor and acceptor, facilitating electron transfer processes that are crucial in biochemical pathways. This property makes it useful in studying enzyme kinetics and mechanisms of action in biological systems .

Several compounds share structural or functional similarities with Benzenone-indo-3'-chlorophenol Sodium Salt:

Compound NameMolecular FormulaUnique Features
o-Chlorophenol-indophenol Sodium SaltC12H7ClNNaO2Functions similarly but may differ in stability
Sodium Benzenone-indo-3’-chlorophenolC12H7ClNNaO2Similar redox properties but different reactivity

Uniqueness

Benzenone-indo-3'-chlorophenol Sodium Salt stands out due to its specific redox properties and versatility as a redox indicator. Compared to similar compounds, it offers distinct advantages regarding stability and reactivity under varying conditions, making it particularly valuable in analytical chemistry and biochemistry applications .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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